molecular formula C9H11ClN2O3 B2916071 3-[(5-Chloro-2-nitrophenyl)amino]propan-1-ol CAS No. 254747-56-3

3-[(5-Chloro-2-nitrophenyl)amino]propan-1-ol

Cat. No.: B2916071
CAS No.: 254747-56-3
M. Wt: 230.65
InChI Key: DODGYZMOMURJMU-UHFFFAOYSA-N
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Description

3-[(5-Chloro-2-nitrophenyl)amino]propan-1-ol (CAS 254747-56-3) is a chemical compound with the molecular formula C9H11ClN2O3 and a molecular weight of 230.65 g/mol . This compound serves as a versatile chemical intermediate and building block in organic synthesis and medicinal chemistry research. Its structure, featuring both nitro and chloro substituents on the aromatic ring, makes it a valuable precursor for the synthesis of more complex molecules, such as those explored in pharmaceutical development . The aniline and alcohol functional groups provide handles for further chemical modifications, enabling researchers to create diverse compound libraries. In research contexts, compounds with similar aniline and nitro-aromatic motifs are frequently employed in the synthesis of specialized molecules. The challenges of synthesizing complex, highly hydrophobic peptides and proteins are a significant area of research, where specialized building blocks are essential for success . Furthermore, the structural features of this compound make it a candidate for use in developing inhibitors for specific biological targets, as seen in studies where similar small molecules are designed to interact with enzymes like acetylcholinesterase or kinases . Researchers should handle this material with care. It is classified with the signal word "Warning" and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated area. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for personal use.

Properties

IUPAC Name

3-(5-chloro-2-nitroanilino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3/c10-7-2-3-9(12(14)15)8(6-7)11-4-1-5-13/h2-3,6,11,13H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODGYZMOMURJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NCCCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Chloro-2-nitrophenyl)amino]propan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Chloro-2-nitrophenyl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Amines, thiols, sodium hydroxide.

Major Products Formed

Scientific Research Applications

3-[(5-Chloro-2-nitrophenyl)amino]propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5-Chloro-2-nitrophenyl)amino]propan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in substitution reactions, modifying the compound’s activity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Kinase Inhibitors

  • CGP60474: This 2,4-pyrimidine-based CDK inhibitor shares a propanolamine backbone but differs in its heterocyclic core. CGP60474 adopts a cis conformation to bind CDK2 hinge residues, whereas nitroaromatic analogs like 3-[(5-Chloro-2-nitrophenyl)amino]propan-1-ol may require a trans conformation for Bcr-Abl inhibition, as inferred from related compounds . Biological Activity: CGP60474 exhibits antiproliferative activity (EC₅₀ = 0.03–0.1 µM) against Bcr-Abl-Ba/F3 cells, whereas nitroaromatic derivatives lacking pyrimidine scaffolds show reduced ATP-competitive inhibition .

Cytotoxic Agents

  • Thiophene-Pyrimidine Derivatives: Compounds such as 3-[(2-substituted-tetrahydrocyclohepta[b]thieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol demonstrate cytotoxicity against colorectal adenoma (HC 29) and breast cancer (MDA-MB-231) cell lines.
  • Fluorinated γ-Amino Alcohols: Fluorinated derivatives like (R/S)-3-amino-1-(3-((5-fluoro-2-(3-fluoropropyl)pentyl)oxy)phenyl)propan-1-ol exhibit enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation. This contrasts with nitroaromatic compounds, where nitro groups may confer redox sensitivity .

Chiral and Substituted Analogs

  • (2R)-1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol: This chiral compound (MW = 227.68) highlights the importance of stereochemistry in biological activity.

Key Research Findings

Structural Conformation and Activity: The trans conformation of nitroaromatic propanolamines is critical for non-ATP-competitive kinase inhibition, as seen in Bcr-Abl inhibitors .

Electron-Withdrawing Groups: Nitro and chloro substituents enhance electrophilicity, facilitating interactions with nucleophilic residues in target proteins.

Synthetic Optimization : High-yield routes (e.g., 71% for IV-9 ) emphasize the role of polar aprotic solvents (DMSO) and silica gel chromatography in purifying nitroaromatic derivatives.

Biological Activity

3-[(5-Chloro-2-nitrophenyl)amino]propan-1-ol, an organic compound characterized by its unique functional groups, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a 5-chloro-2-nitrophenyl group attached to a propan-1-ol backbone. Its chemical formula is C9H10ClN2O3C_9H_{10}ClN_2O_3, and it includes both a hydroxyl (-OH) and nitro (-NO_2) group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects, including antimicrobial and anticancer activities.
  • Chloro Group Activity : The presence of the chloro substituent can influence the electronic properties of the molecule, enhancing its reactivity and potential interactions with biological targets.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymatic pathways, potentially making it a candidate for drug development against resistant bacterial strains.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.0048 mg/mL
Bacillus mycoides0.0098 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound may be effective in treating infections caused by both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

In vitro studies have demonstrated that this compound has potential anticancer effects, particularly against certain cancer cell lines:

Cell Line IC50 Value (µM)
Human glioblastoma U-8712.5
Triple-negative breast cancer MDA-MB-23115.0

The compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound, revealing insights into structure-activity relationships (SAR). For instance:

  • Antioxidant Activity : Derivatives of this compound were screened for antioxidant properties using the DPPH radical scavenging method. Some derivatives showed antioxidant activity comparable to or exceeding that of ascorbic acid .
  • Structural Modifications : Research has shown that modifications to the nitrophenyl group can significantly alter the biological activity of the compound. For example, introducing additional functional groups can enhance its antimicrobial efficacy or cytotoxicity against cancer cells .

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